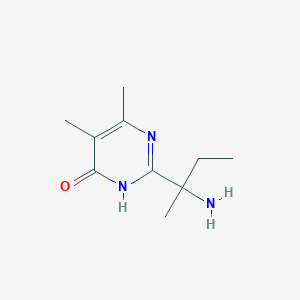

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-5-10(4,11)9-12-7(3)6(2)8(14)13-9/h5,11H2,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARYTRYQTQCTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=C(C(=O)N1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-pentanedione with guanidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with altered electronic properties.

Substitution: The amino and methyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:

- Antihypertensive Activity : Similar to compounds like Nicardipine, which is a known calcium channel blocker, it has been investigated for its potential to manage hypertension effectively .

- Neuroprotective Effects : Research indicates that derivatives of dihydropyrimidines can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antitumor Activity : Some studies have suggested that compounds with similar structures may inhibit tumor growth, making them candidates for cancer therapy .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

Cardiovascular Diseases

Due to its antihypertensive properties, it could be developed as a treatment for high blood pressure and related cardiovascular conditions.

Neurodegenerative Disorders

Given its neuroprotective effects, there is potential for use in conditions such as Alzheimer's disease and Parkinson's disease.

Cancer Treatment

Research into its antitumor activity could lead to new cancer therapies targeting specific types of tumors.

Case Studies

Several studies have explored the applications of similar compounds:

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The dihydropyrimidinone scaffold is highly modifiable, and substituent variations significantly influence biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydropyrimidinone Derivatives

Key Observations :

- Solubility Modifiers : Hydrochloride salts (e.g., and compounds) improve aqueous solubility, critical for bioavailability. The methoxymethyl group in ’s compound further enhances solubility but may lead to instability in acidic environments .

- Sulfur-Containing Analogs : The thietan-3-yloxy group in ’s compound introduces sulfur, which could influence electronic properties and metabolic pathways, such as oxidation via cytochrome P450 enzymes .

Biological Activity

The compound 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one (often referred to as a derivative of dihydropyrimidine) belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves multi-step reactions including the Hantzsch synthesis method. This method allows for the construction of dihydropyrimidine derivatives through a one-pot reaction involving aldehydes, ureas, and β-ketoesters under acidic conditions. The resulting product is characterized by its unique structural features that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyrimidine derivatives. For instance, compounds similar to 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyrimidine A | Antibacterial | 32 | |

| Dihydropyrimidine B | Antifungal | 40 | |

| 2-(2-Aminobutan-2-yl)-5,6-dimethyl-DHP | Antibacterial | 25 |

Anticancer Properties

Research indicates that dihydropyrimidines can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, derivatives have been shown to affect pathways involved in cell cycle regulation.

Neuroprotective Effects

Some studies suggest that this class of compounds may have neuroprotective effects. They can potentially modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dihydropyrimidine derivatives including 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one. The study found that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

The biological activity of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one can be attributed to several mechanisms:

- Inhibition of Enzymes : It may inhibit enzymes critical for bacterial survival.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : It may reduce oxidative stress in neuronal cells.

Q & A

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C, 24–72 hours) with monitoring via LC-MS/MS. Quantify degradation products (e.g., hydrolyzed dihydropyrimidinone) and assign structures using tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.